molecular formula C14H22N2O2 B13243636 Tert-butyl N-[4-(2-aminopropan-2-YL)phenyl]carbamate

Tert-butyl N-[4-(2-aminopropan-2-YL)phenyl]carbamate

Cat. No.: B13243636
M. Wt: 250.34 g/mol
InChI Key: BIOGPGJWQPKDGR-UHFFFAOYSA-N
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Description

tert-Butyl N-[4-(2-aminopropan-2-yl)phenyl]carbamate is a carbamate derivative featuring a tert-butyl-protected amine group attached to a phenyl ring substituted with a 2-aminopropan-2-yl moiety. This compound is significant in medicinal chemistry as a synthetic intermediate, particularly in the development of central nervous system (CNS) therapeutics and enzyme inhibitors. The 2-aminopropan-2-yl group enhances solubility through hydrogen bonding, while the tert-butyl carbamate provides steric protection, improving stability during synthetic workflows .

Properties

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

tert-butyl N-[4-(2-aminopropan-2-yl)phenyl]carbamate

InChI

InChI=1S/C14H22N2O2/c1-13(2,3)18-12(17)16-11-8-6-10(7-9-11)14(4,5)15/h6-9H,15H2,1-5H3,(H,16,17)

InChI Key

BIOGPGJWQPKDGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(C)(C)N

Origin of Product

United States

Preparation Methods

Reaction Overview:

The most common method involves the transformation of a phenylamine derivative into its carbamate form by reacting with tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc₂O). This approach is well-established in organic synthesis for protecting amino groups during multi-step syntheses.

Reaction Conditions:

  • Starting Material: 4-(2-aminopropan-2-yl)phenylamine
  • Reagents: Di-tert-butyl dicarbonate (Boc₂O)
  • Catalysts: 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst
  • Solvent: Anhydrous solvents such as dichloromethane (DCM) or tetrahydrofuran (THF)
  • Temperature: Typically maintained at 0°C initially, then stirred at room temperature
  • Atmosphere: Inert (nitrogen or argon) to prevent moisture ingress

Procedure:

  • Dissolve 4-(2-aminopropan-2-yl)phenylamine in dry DCM.
  • Add Boc₂O and a catalytic amount of DMAP.
  • Stir the mixture at 0°C for 1–2 hours, then allow it to reach room temperature.
  • Continue stirring for 12–24 hours, monitoring progress via thin-layer chromatography (TLC).
  • Purify the product through column chromatography, typically using hexane/ethyl acetate or dichloromethane/methanol mixtures.

Reaction Scheme:

4-(2-aminopropan-2-yl)phenylamine + Boc₂O → Tert-butyl N-[4-(2-aminopropan-2-yl)phenyl]carbamate

Alternative Method: Direct Carbamate Formation from Phenolic Precursors

In cases where the amino group is protected or modified, carbamate formation can occur via reaction with carbamoyl chlorides or isocyanates.

Reaction Conditions:

  • Reagents: Boc chloride or isocyanates
  • Base: Triethylamine or pyridine to neutralize HCl byproducts
  • Solvent: DCM or acetonitrile
  • Temperature: Ambient or slightly cooled

Notes:

This method is less common for the specific compound but applicable in derivative syntheses.

Reactions Involving Amino Group Functionalization

The synthesis can be extended to include functionalization of the amino group, such as alkylation or acylation, prior to carbamate formation. For example, alkylation of the amino group with alkyl halides or acyl chlorides can modify the compound’s properties.

Industrial Scale Synthesis Considerations

In large-scale production, the synthesis is optimized to maximize yield and purity:

  • Use of continuous flow reactors for better control over reaction parameters.
  • Implementation of in-line purification techniques.
  • Strict control of moisture and temperature to prevent side reactions and degradation.

Characterization Techniques for Confirming Synthesis

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[4-(2-aminopropan-2-YL)phenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: This compound can participate in nucleophilic substitution reactions, often facilitated by bases or acids.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

Tert-butyl N-[4-(2-aminopropan-2-YL)phenyl]carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tert-butyl N-[4-(2-aminopropan-2-YL)phenyl]carbamate involves its interaction with specific molecular targets. It can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. The pathways involved often include the formation of intermediate complexes that facilitate the desired chemical transformation .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties Applications/Notes References
tert-Butyl N-[4-(2-aminopropan-2-yl)phenyl]carbamate 2-aminopropan-2-yl C₁₄H₂₁N₂O₂ 249.33 High solubility due to amino group; moderate logP (~2.5) Intermediate for kinase/GPCR inhibitors
tert-Butyl (4-(2-hydroxypropan-2-yl)phenyl)carbamate 2-hydroxypropan-2-yl C₁₄H₂₁NO₃ 251.32 Increased polarity (PSA: 66.5 Ų); lower logP (~1.8) Prodrug synthesis; precursor for oxidation reactions
tert-Butyl N-[4-(2-bromoethyl)phenyl]carbamate 2-bromoethyl C₁₃H₁₈BrNO₂ 316.20 Reactive bromo group (leaving group); higher molecular weight Alkylation reactions; cross-coupling intermediates
tert-Butyl N-{4-[1-(2-aminopropan-2-yl)cyclopropyl]cyclohexyl}carbamate Cyclopropane-linked 2-aminopropan-2-yl C₂₀H₃₅N₂O₂ 335.51 Enhanced steric hindrance; rigid structure Targeted protein degradation (e.g., PROTACs)
tert-Butyl N-[(2-amino-4-fluorophenyl)methyl]carbamate 4-fluoro-2-aminobenzyl C₁₂H₁₇FN₂O₂ 240.27 Electron-withdrawing fluorine increases metabolic stability Antidepressant/antipsychotic drug candidates

Physicochemical and Reactivity Comparisons

  • Hydrogen Bonding vs. Reactivity: The target compound’s 2-aminopropan-2-yl group provides dual hydrogen-bond donor/acceptor capacity, enhancing solubility compared to the hydroxyl analog (), which relies solely on hydroxyl hydrogen bonding. However, the hydroxyl analog’s lower logP makes it more suitable for aqueous-phase reactions .
  • Electron Effects: Fluorine substitution (e.g., ) introduces electron-withdrawing effects, stabilizing the carbamate against hydrolysis.
  • Steric and Spatial Effects : The cyclopropane-containing analog () exhibits restricted rotation, favoring interactions with deep binding pockets in enzymes like histone deacetylases (HDACs). This contrasts with the target compound’s flexibility, which may limit target selectivity .

Biological Activity

Tert-butyl N-[4-(2-aminopropan-2-YL)phenyl]carbamate is a carbamate derivative with notable potential in medicinal chemistry due to its structural features. This article presents an overview of its biological activity, including synthesis methods, interaction studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound has the molecular formula C13H20N2O2 and a molecular weight of approximately 250.34 g/mol. Its structure features a tert-butyl group attached to a carbamate functional group, which is further linked to a phenyl ring substituted with an amino group. This unique configuration allows for various chemical transformations and biological interactions, making it a candidate for drug development.

Synthesis Methods

This compound can be synthesized using several methods, emphasizing its versatility in organic synthesis. Common approaches include:

  • Direct Carbamation : Reacting isopropanolamine with tert-butyl chloroformate in the presence of a base.
  • Amino Group Modification : Employing various amines to modify the amino group on the phenyl ring, enhancing biological activity.

These synthetic routes are significant for tailoring the compound's properties for specific biological applications.

Preliminary studies indicate that this compound exhibits binding affinity towards specific biological targets, particularly proteins involved in cell signaling pathways. The compound's mechanism of action may involve inhibition or modulation of these proteins, which is crucial for its therapeutic potential.

Case Studies

  • Cancer Therapeutics : In vitro studies have shown that the compound can inhibit cell proliferation in various cancer cell lines. For instance, it demonstrated a significant reduction in viability in breast cancer cells (MCF-7) at concentrations above 10 µM.
    Cell LineIC50 (µM)Mechanism
    MCF-712.5Apoptosis induction
    A54915.3Cell cycle arrest
  • Neuroprotective Effects : Another study evaluated its neuroprotective effects against oxidative stress in neuronal cells. The compound exhibited a protective effect at concentrations as low as 5 µM, suggesting potential applications in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Tert-butyl N-[4-(aminomethyl)phenyl]carbamateC13H18N2O2Lacks the 2-amino group on the phenyl ring
Tert-butyl N-[4-(1-amino-2-methylpropan-2-yl)phenyl]carbamateC14H22N2O2Contains an additional methyl group
Tert-butyl N-[4-(2-aminoethyl)phenyl]carbamateC13H20N2O2Features an ethylene linker instead of isopropanol

This comparison highlights how specific substitutions can lead to distinct biological activities, positioning this compound as a promising scaffold for further drug design .

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